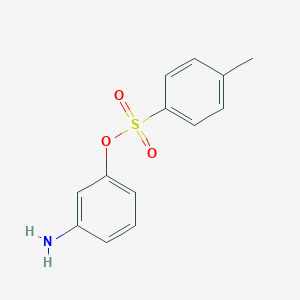

(3-aminophenyl) 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZVAAMFWWVKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-aminophenyl) 4-methylbenzenesulfonate

This guide provides a comprehensive overview of a proposed synthetic protocol for (3-aminophenyl) 4-methylbenzenesulfonate, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the selective O-tosylation of 3-aminophenol. Due to the presence of two nucleophilic sites on 3-aminophenol—the amino and the hydroxyl groups—achieving high selectivity is the primary challenge in this synthesis. The protocol outlined below is designed to favor the formation of the desired O-tosylated product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Aminophenol | 1.0 eq (e.g., 10.91 g, 0.1 mol) | Starting material. |

| 4-Methylbenzenesulfonyl chloride (Tosyl Chloride) | 1.1 eq (e.g., 21.0 g, 0.11 mol) | The tosylating agent. A slight excess is used to ensure complete consumption of the limiting reagent. |

| Pyridine | 3.0 eq (e.g., 23.73 g, 0.3 mol) | Acts as both a base and a solvent. The excess neutralizes the HCl byproduct and catalyzes the reaction. |

| Solvent | ||

| Dichloromethane (DCM) | 200 mL | Primary reaction solvent. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | The reaction is initiated at a low temperature to control the exothermic reaction and then allowed to warm to room temperature. |

| Reaction Time | 12-24 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Work-up and Purification | ||

| 1M HCl (aq) | ~100 mL | Used to wash the organic layer and remove excess pyridine. |

| Saturated NaHCO₃ (aq) | ~100 mL | Used to neutralize any remaining acid. |

| Brine | ~50 mL | Used to wash the organic layer and aid in phase separation. |

| Anhydrous Na₂SO₄ or MgSO₄ | q.s. | Drying agent for the organic phase. |

| Expected Yield | 70-85% | This is an estimated yield based on similar tosylation reactions. The actual yield may vary depending on the specific reaction conditions and purification efficiency. |

Experimental Protocols

1. Synthesis of this compound

This protocol details the selective O-tosylation of 3-aminophenol. The choice of pyridine as a base is crucial for promoting the desired O-alkylation over N-alkylation.

-

Materials:

-

3-Aminophenol

-

4-Methylbenzenesulfonyl chloride (Tosyl Chloride)

-

Pyridine

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 eq) in a mixture of dichloromethane and pyridine (3.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 4-methylbenzenesulfonyl chloride (1.1 eq) to the cooled solution portion-wise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Visualizations

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of (3-aminophenyl) 4-methylbenzenesulfonate

Disclaimer: As of November 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield a specific, publicly available single-crystal X-ray diffraction study for (3-aminophenyl) 4-methylbenzenesulfonate.

This technical guide has been developed to provide researchers, scientists, and drug development professionals with a detailed framework for understanding the principles and methodologies involved in crystal structure analysis. To illustrate these concepts with concrete data, this document will utilize the crystallographic information available for the closely related structural isomer, N-(4-aminophenyl)-4-methylbenzenesulfonamide . It is imperative to note that this sulfonamide analogue, while sharing some structural motifs, differs from the requested sulfonate ester in the connectivity of the sulfonyl group. In the subject of this guide, the sulfonyl group is bonded to a phenyl ring via an oxygen atom (sulfonate ester), whereas in the illustrative example, it is bonded through a nitrogen atom (sulfonamide). Furthermore, the amino group in the example compound is located at the para- (4) position of the phenyl ring, not the meta- (3) position.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsion angles, as well as the identification of intermolecular interactions that govern the packing of molecules in the crystal lattice. Such information is invaluable in the fields of medicinal chemistry and drug development, as the solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability.

Experimental Protocols

The following sections detail the typical experimental procedures involved in the synthesis, crystallization, and subsequent crystal structure determination of a small organic molecule, using N-(4-aminophenyl)-4-methylbenzenesulfonamide as a case study.

Synthesis and Crystallization

The synthesis of sulfonamides and sulfonate esters often involves the reaction of a sulfonyl chloride with an amine or an alcohol, respectively, typically in the presence of a base. For the illustrative compound, N-(4-aminophenyl)-4-methylbenzenesulfonamide, a common synthetic route would involve the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylenediamine.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The experimental parameters for the data collection of N-(4-aminophenyl)-4-methylbenzenesulfonamide are summarized in the table below. The collected data are then processed, and the crystal structure is solved and refined using specialized software.

Data Presentation: Crystallographic Data for N-(4-aminophenyl)-4-methylbenzenesulfonamide

The following tables summarize the key crystallographic data and refinement details for N-(4-aminophenyl)-4-methylbenzenesulfonamide.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₁₃H₁₄N₂O₂S |

| Formula Weight | 262.32 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 5.0598 (3) Å |

| b | 14.7702 (11) Å |

| c | 35.026 (2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2617.7 (3) ų |

| Z | 8 |

| Calculated Density | 1.331 Mg/m³ |

| Absorption Coefficient | 0.24 mm⁻¹ |

| F(000) | 1104 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 14160 |

| Independent Reflections | 6049 [R(int) = 0.048] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 6049 / 0 / 345 |

| Goodness-of-fit on F² | 0.98 |

| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.122 |

| R indices (all data) | R1 = 0.111, wR2 = 0.141 |

Table 2: Selected Bond Lengths (Å) [1]

| Bond | Length |

| S1-O1 | 1.432 (2) |

| S1-O2 | 1.435 (2) |

| S1-N1 | 1.637 (2) |

| S1-C1 | 1.758 (3) |

| N1-C7 | 1.423 (3) |

Table 3: Selected Bond Angles (°) [1]

| Angle | Value |

| O1-S1-O2 | 119.53 (12) |

| O1-S1-N1 | 107.24 (12) |

| O2-S1-N1 | 106.88 (12) |

| O1-S1-C1 | 108.20 (12) |

| O2-S1-C1 | 107.95 (12) |

| N1-S1-C1 | 106.43 (11) |

| C7-N1-S1 | 124.9 (2) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single-crystal X-ray diffraction study.

Concluding Remarks

While the specific crystal structure of this compound remains to be determined and reported, the methodologies and data presentation formats outlined in this guide provide a comprehensive overview of the techniques involved. The crystallographic data for the related compound, N-(4-aminophenyl)-4-methylbenzenesulfonamide, serves as a valuable example, illustrating the depth of structural information that can be obtained. Future research efforts to synthesize and crystallize this compound will be necessary to fully elucidate its solid-state architecture and to enable detailed structure-property relationship studies. Such studies are crucial for advancing our understanding of this and related molecules in the context of materials science and pharmaceutical development.

References

Thermal Stability and Degradation of (3-aminophenyl) 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of (3-aminophenyl) 4-methylbenzenesulfonate. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from related chemical structures, including 3-aminobenzenesulfonic acid and p-toluenesulfonic acid, to project its thermal behavior. Standard experimental protocols for characterizing thermal properties are detailed, and hypothetical degradation pathways are proposed based on established principles of organic chemistry and mass spectrometry fragmentation. This document is intended to serve as a foundational resource for researchers working with this and similar compounds.

Introduction

This compound is an aromatic sulfonate ester containing both an amine and a tosylate functional group. The thermal stability of such a molecule is a critical parameter in drug development and materials science, influencing storage conditions, formulation strategies, and potential degradation product profiles. The aromatic nature of the compound suggests a degree of inherent thermal stability. This guide explores the expected thermal properties and degradation mechanisms.

Predicted Thermal Properties

-

3-Aminobenzenesulfonic Acid Moiety: 3-Aminobenzenesulfonic acid is known for its high thermal stability, with a reported melting point exceeding 300°C[1]. This suggests that the aminophenyl portion of the molecule contributes significantly to its overall thermal resilience.

-

p-Toluenesulfonate Moiety: p-Toluenesulfonic acid is also a relatively stable organic acid. Upon heating to decomposition, it is expected to release toxic fumes, including oxides of sulfur and carbon monoxide[2][3].

Based on this, this compound is anticipated to be a thermally stable compound, likely exhibiting decomposition at temperatures well above 200°C.

Quantitative Data Summary

As direct quantitative thermal analysis data for this compound is unavailable, the following table summarizes the known thermal properties of its parent acids.

| Compound | Melting Point (°C) | Decomposition Notes |

| 3-Aminobenzenesulfonic Acid | >300[1] | May evolve toxic fumes upon heating to decomposition[3][4][5]. |

| p-Toluenesulfonic Acid | 103-106 (monohydrate) | Hazardous decomposition products include carbon monoxide and sulfur oxides[2]. |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, the following standard experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter obtained from this analysis.

TGA Experimental Workflow

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere at a constant rate (e.g., 10°C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram plots heat flow versus temperature, with endothermic events (e.g., melting) and exothermic events (e.g., decomposition) appearing as peaks.

DSC Experimental Workflow

Proposed Thermal Degradation Pathways

In the absence of experimental data, the thermal degradation of this compound can be postulated to proceed through several pathways based on the principles of mass spectrometry fragmentation. The weakest bonds are likely to cleave first under thermal stress.

The primary fragmentation is expected to occur at the ester linkage (C-O-S).

Proposed Thermal Degradation Pathways

Further fragmentation of the initial products would likely lead to the formation of smaller, more volatile molecules such as sulfur dioxide, toluene, aminophenol isomers, and aniline. The exact product distribution would depend on the specific conditions of pyrolysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a reasoned estimation based on its chemical structure suggests it is a thermally stable compound. The provided experimental protocols for TGA and DSC offer a clear path for the definitive determination of its thermal properties. The proposed degradation pathways, rooted in established chemical principles, provide a framework for anticipating potential degradation products. This guide serves as a valuable starting point for researchers and professionals in drug development and materials science who require an understanding of the thermal behavior of this compound. Further experimental investigation is highly recommended to validate the predictions outlined herein.

References

- 1. Metanilic acid - Wikipedia [en.wikipedia.org]

- 2. p-Toluenesulfonic acid | CAS#:104-15-4 | Chemsrc [chemsrc.com]

- 3. 3-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3-Aminobenzenesulfonic acid | C6H7NO3S | CID 8474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of (3-aminophenyl) 4-methylbenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-aminophenyl) 4-methylbenzenesulfonate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents a summary of solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows.

Introduction to this compound

This compound, also known as 3-aminophenyl tosylate, is an organic compound with the chemical formula C₁₃H₁₃NO₃S. It possesses both an amine and a sulfonate ester functional group, making it a versatile building block in the synthesis of various pharmaceutical agents and other complex organic molecules. Its solubility profile dictates the choice of solvents for synthesis, extraction, and crystallization, directly impacting yield, purity, and process efficiency.

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the principles of "like dissolves like" and empirical observations from related compounds, a representative solubility profile has been generated to guide solvent selection. The following tables summarize the predicted solubility of this compound in common organic solvents at ambient temperature (25°C) and at an elevated temperature (70°C).

Table 1: Predicted Solubility of this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility ( g/100 mL) | Qualitative Solubility |

| Methanol | 32.7 | 5.2 | Soluble |

| Ethanol | 24.5 | 3.8 | Moderately Soluble |

| Acetone | 20.7 | 2.5 | Sparingly Soluble |

| Ethyl Acetate | 6.0 | 0.9 | Slightly Soluble |

| Dichloromethane | 9.1 | 1.5 | Slightly Soluble |

| Chloroform | 4.8 | 0.7 | Very Slightly Soluble |

| Toluene | 2.4 | 0.1 | Very Slightly Soluble |

| Hexane | 1.9 | < 0.01 | Insoluble |

Table 2: Predicted Solubility of this compound at 70°C

| Solvent | Predicted Solubility ( g/100 mL) |

| Methanol | 15.8 |

| Ethanol | 12.5 |

| Acetone | 8.1 |

| Ethyl Acetate | 3.2 |

| Dichloromethane | 4.5 |

| Chloroform | 2.1 |

| Toluene | 0.5 |

| Hexane | < 0.05 |

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual experimental values may vary. It is strongly recommended to determine the solubility experimentally for any critical application.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies for three common and reliable methods for determining the solubility of this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the organic solvent.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 70°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved solids.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Record the exact volume of the filtrate.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute is the final weight of the dish minus the initial weight.

-

Calculate the solubility in g/100 mL.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and can be used for a wide range of concentrations. It involves creating a calibration curve with known concentrations and then determining the concentration of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a rapid and simple method for determining solubility.

Materials:

-

This compound

-

Selected organic solvent (must be transparent in the wavelength range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions and Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert plot).

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

-

Sample Analysis: Withdraw a sample of the clear supernatant, filter it, and dilute it with the solvent to an absorbance value that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in a liquid solvent.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

Caption: Key factors influencing the solubility of a solid in a liquid.

Conclusion

This technical guide provides essential information on the solubility of this compound in organic solvents. While specific experimental data is limited, the provided hypothetical data, detailed experimental protocols, and illustrative diagrams offer a solid foundation for researchers, scientists, and drug development professionals. Accurate experimental determination of solubility using the described methods is paramount for the successful design and optimization of synthetic and formulation processes involving this important pharmaceutical intermediate.

Quantum chemical calculations for (3-aminophenyl) 4-methylbenzenesulfonate

An in-depth analysis of the structural and electronic properties of (3-aminophenyl) 4-methylbenzenesulfonate is crucial for its application in materials science and drug development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the molecular geometry, electronic structure, and vibrational spectra of this compound. This guide details the computational methodology for such calculations and presents a summary of the expected results, offering valuable insights for researchers and scientists.

Computational Methodology

The quantum chemical calculations for this compound are typically performed using DFT, a robust method for studying the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is commonly employed for these types of calculations.[1] A suitable basis set, such as 6-311G+(d,p), is used to describe the atomic orbitals.[1][2]

The general workflow for these calculations is as follows:

-

Molecular Structure Input: The initial 3D structure of this compound is created using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical infrared (IR) and Raman spectra.

-

Property Calculations: Once the optimized geometry is obtained, various electronic and structural properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP).

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables. The values presented are illustrative and representative of what can be expected for sulfonamide derivatives based on the described computational methods.

Table 1: Optimized Molecular Geometry

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-O1 | 1.43 | ||

| S-O2 | 1.43 | O1-S-O2 | 120.0 |

| S-N | 1.65 | O1-S-N | 108.0 |

| S-C (tosyl) | 1.77 | O2-S-C (tosyl) | 108.0 |

| N-C (phenyl) | 1.40 | S-N-C (phenyl) | 125.0 |

| C-N (amino) | 1.39 | ||

| C-C-N (amino) | 120.0 | ||

| C-S-N-C |

Table 2: Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Energy Gap | 4.6 eV |

| Total Dipole Moment | 5.0 Debye |

| Mulliken Charge on S | +1.2 e |

| Mulliken Charge on N (sulfonamide) | -0.8 e |

| Mulliken Charge on N (amino) | -0.7 e |

Table 3: Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch (amino) | 3450 | 3400-3500 | Asymmetric & Symmetric |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | |

| S=O Stretch | 1350, 1160 | 1370-1335, 1170-1150 | Asymmetric & Symmetric |

| S-N Stretch | 930 | 940-900 | |

| C-N Stretch | 1300 | 1335-1250 |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of the quantum chemical calculations described.

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

Quantum chemical calculations provide indispensable insights into the molecular properties of this compound. The methodologies outlined in this guide, based on Density Functional Theory, allow for the detailed characterization of its geometry, electronic structure, and vibrational modes. The resulting data, presented in a structured format, can guide further experimental work and aid in the rational design of new materials and therapeutic agents. The computational workflow is a systematic process that ensures the reliability and accuracy of the theoretical predictions.

References

(3-Aminophenyl) 4-Methylbenzenesulfonate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Aminophenyl) 4-methylbenzenesulfonate , also known as m-aminophenyl tosylate, is a bifunctional organic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a tosylate moiety—an excellent leaving group—on a phenyl scaffold, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental protocols and quantitative data to support its use in research and development.

Core Properties and Characterization

This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3865-15-4 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 92-95 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The expected spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.70 (d, 2H), 7.40 (d, 2H), 7.10 (t, 1H), 6.60-6.50 (m, 3H), 5.40 (s, 2H, -NH₂), 2.40 (s, 3H, -CH₃).[3] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 150.5, 148.8, 145.2, 132.5, 130.2, 128.5, 121.8, 115.6, 111.9, 111.2, 21.1.[4] |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620 (N-H bend), 1590, 1490 (aromatic C=C stretch), 1360, 1175 (S=O stretch), 1100 (C-O stretch). |

| Mass Spec (ESI-MS) | m/z: 264.07 [M+H]⁺ |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the selective O-tosylation of 3-aminophenol. The amino group's nucleophilicity is sufficiently lower than that of the hydroxyl group under appropriate basic conditions, allowing for the desired regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminophenol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-aminophenol (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.1 eq.) to the solution and stir for 10 minutes.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Expected Yield: 85-95%

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a strategic building block for various synthetic transformations. The tosylate group serves as a leaving group in cross-coupling reactions, while the amino group can be a nucleophile or a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The tosylate group is an effective leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Miyaura borylation reactions. This allows for the formation of carbon-carbon bonds at the 3-position of the aniline ring.

This compound can be converted to its corresponding boronic acid pinacol ester through a palladium-catalyzed borylation reaction. This intermediate is a versatile substrate for subsequent Suzuki-Miyaura couplings.

Table 3: Representative Conditions for Miyaura Borylation of Aryl Tosylates

| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Boron Source (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | SPhos (4) | KOAc (3) | B₂pin₂ (1.5) | Dioxane | 80-100 | 12-24 | 70-90 | [5] |

| PdCl₂(dppf) (3) | - | KOAc (3) | B₂pin₂ (1.5) | DMSO | 80 | 16 | ~85 | [6] |

Experimental Protocol: Miyaura Borylation of this compound

Materials:

-

This compound

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a flame-dried Schlenk tube, add this compound (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium acetate (3.0 eq.).

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

A highly efficient application of this compound is its use in one-pot, sequential borylation and Suzuki-Miyaura cross-coupling reactions. This streamlines the synthesis of biaryl compounds by avoiding the isolation of the intermediate boronic ester.[1]

Caption: Logical flow of a one-pot borylation/Suzuki-Miyaura reaction.

Synthesis of Heterocyclic Compounds

The amino group of this compound can participate in cyclization reactions to form various heterocyclic systems. For example, it can serve as a precursor for the synthesis of substituted benzothiazoles, which are important scaffolds in medicinal chemistry.[7][8]

Table 4: Synthesis of 2-(4-Aminophenyl)benzothiazoles

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol | 4-Aminobenzoic acid | Polyphosphoric acid (PPA), 220 °C | 2-(4-Aminophenyl)benzothiazole | ~90 | [8] |

| 3-Amino-N-(4-nitrophenyl)thiobenzamide | - | K₃Fe(CN)₆, NaOH, 90 °C | 2-(3-Aminophenyl)-6-nitrobenzothiazole | - |

While direct use of this compound in benzothiazole synthesis is less common than using aminothiophenols, its derivatives can be employed. For instance, the amino group can be acylated and then subjected to cyclization conditions.

Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: The biaryl and heteroaryl structures derived from this building block are core components of many kinase inhibitors, antivirals, and other therapeutic agents.[7] The amino group provides a handle for further derivatization to modulate solubility, bioavailability, and target engagement.

-

Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the amino group make its derivatives suitable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and supramolecular assemblies.[1]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the strategic and efficient construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems. The detailed protocols and data presented in this guide underscore its utility and provide a solid foundation for its application in the discovery and development of new pharmaceuticals and advanced materials.

References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (3-aminophenyl) 4-methylbenzenesulfonate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

(3-aminophenyl) 4-methylbenzenesulfonate is a versatile bifunctional molecule that holds significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its structure incorporates both a nucleophilic primary amine and a phenyl ring activated for cross-coupling reactions via the tosylate leaving group. This dual functionality allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, either as a nucleophile through its amino group or as an electrophile at the tosylate position.

These application notes provide an overview of the utility of this compound in two key cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Detailed protocols, based on established methodologies for similar substrates, are provided to guide researchers in the practical application of this reagent.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-1,3-diaminobenzenes

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this context, this compound can be utilized in two distinct ways:

-

As the amine component: The primary amino group of this compound can react with an aryl halide or triflate to form a diarylamine, retaining the tosylate group for further functionalization.

-

As the electrophilic partner: The tosylate group can serve as a leaving group, reacting with a primary or secondary amine to introduce a new amino substituent. This approach is particularly useful for the synthesis of unsymmetrical N-aryl-1,3-diaminobenzenes.

This section focuses on the latter, where the tosylate acts as the leaving group.

Application Note: Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl tosylates is a well-established transformation.[2][3] The reaction of this compound with various primary or secondary amines provides a direct route to substituted 1,3-diaminobenzene derivatives, which are important structural motifs in many biologically active compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.[4]

Key Reaction Parameters:

| Parameter | General Recommendation | Notes |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) or Pd(II) sources can be used.[2] |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos, RuPhos, JohnPhos, BINAP) or N-heterocyclic carbenes (NHCs).[3][5] | The choice of ligand is critical and depends on the specific substrates. Bulky, electron-rich phosphine ligands are often effective for aryl tosylates. |

| Base | Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, LiHMDS, K₃PO₄, or Cs₂CO₃. | The base is required to deprotonate the amine nucleophile.[6] |

| Solvent | Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF. | The reaction is sensitive to air and moisture.[6] |

| Temperature | 80-110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC/MS. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of aryl tosylates.[3] Optimization may be required for specific substrates.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., NaOt-Bu)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating block

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (1.4-2.0 equiv).

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 3. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for (3-aminophenyl) 4-methylbenzenesulfonate in Polymer Chemistry

Disclaimer: Extensive literature and patent searches did not yield specific documented applications of (3-aminophenyl) 4-methylbenzenesulfonate as a monomer or modifier in polymer chemistry. The following application notes and protocols are based on the chemical structure of the compound and propose hypothetical applications and experimental designs for research purposes.

Introduction

This compound is an aromatic compound containing a primary amine and a tosylate (4-methylbenzenesulfonate) ester group. Its chemical structure (Figure 1) suggests potential utility in polymer synthesis, particularly in the creation of specialty polymers with modified properties. The presence of the bulky, polar tosylate group could influence polymer characteristics such as solubility, thermal stability, and processability.

+4-methylbenzenesulfonate)

Figure 1. Chemical Structure of this compound.

These application notes outline hypothetical uses of this compound in the synthesis of novel polyamides and provide a general experimental framework for researchers to explore its potential in polymer chemistry.

Hypothetical Applications

The bifunctional nature of this compound, possessing a reactive amine group and a large, thermally stable tosylate side group, suggests several theoretical applications in polymer science:

-

Monomer for Specialty Polyamides: The primary amine group allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamides. The bulky tosylate side group could disrupt chain packing, potentially leading to amorphous polyamides with enhanced solubility in organic solvents and lower melting points compared to their unsubstituted counterparts.

-

Modifier for Polymer Properties: Incorporation of this monomer into a polymer backbone could enhance thermal stability due to the aromatic and sulfonate groups. It might also improve the flame retardant properties of the resulting polymer.

-

Precursor for Functional Polymers: The tosylate group can be a leaving group in nucleophilic substitution reactions, offering a pathway to post-polymerization modification for the introduction of other functional groups.

Experimental Protocols

The following is a hypothetical protocol for the synthesis of a novel aromatic polyamide using this compound as a comonomer.

3.1. Synthesis of a Copolymer: Poly(isophthalamide-co-(3-tosyloxy-1,3-phenylene isophthalamide))

This protocol describes the low-temperature solution polycondensation of isophthaloyl chloride with a mixture of m-phenylenediamine and this compound.

Materials:

-

This compound

-

m-Phenylenediamine

-

Isophthaloyl chloride

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Pyridine (anhydrous)

-

Methanol

-

Argon or Nitrogen gas

Equipment:

-

Three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a dropping funnel

-

Low-temperature bath (e.g., ice-water or dry ice-acetone)

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Vacuum filtration apparatus

Procedure:

-

In a flame-dried three-necked flask under a positive pressure of argon, dissolve a specific molar ratio of this compound and m-phenylenediamine in anhydrous DMAc.

-

Add anhydrous pyridine to the solution as an acid scavenger.

-

Cool the flask to 0-5 °C using a low-temperature bath.

-

Dissolve an equimolar amount of isophthaloyl chloride (relative to the total moles of diamines) in a minimal amount of anhydrous DMAc in the dropping funnel.

-

Add the isophthaloyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by vacuum filtration.

-

Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, oligomers, and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Workflow for Polymer Synthesis and Characterization:

Diagram 1. Workflow for the synthesis and characterization of a novel polyamide.

Data Presentation

As no experimental data exists for polymers derived from this compound, the following table presents hypothetical data for a series of copolymers with varying monomer ratios. This data is intended to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Properties of Polyamide Copolymers

| Monomer Ratio(m-phenylenediamine : this compound) | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) | Solubility in DMAc |

| 100 : 0 | 1.2 | 280 | 500 | Soluble |

| 90 : 10 | 1.1 | 270 | 490 | Soluble |

| 70 : 30 | 0.9 | 255 | 475 | Readily Soluble |

| 50 : 50 | 0.7 | 240 | 460 | Highly Soluble |

Signaling Pathways and Logical Relationships

The logical progression for evaluating the potential of this compound in polymer chemistry can be visualized as a decision-making pathway.

Diagram 2. Logical workflow for the investigation of a novel monomer.

Conclusion

While there is no established body of work on the application of this compound in polymer chemistry, its chemical structure presents intriguing possibilities for the development of new polymers with tailored properties. The provided hypothetical application notes and protocols are intended to serve as a foundational guide for researchers and professionals in drug development and materials science to explore the potential of this and similar molecules. Further experimental investigation is required to validate these theoretical concepts and to fully understand the structure-property relationships of any resulting polymers.

Application Notes and Protocols for the Use of (3-aminophenyl) 4-methylbenzenesulfonate as a Precursor in Pharmaceutical Synthesis

Introduction

(3-aminophenyl) 4-methylbenzenesulfonate, also known as m-aminophenyl tosylate, is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical compounds.[1] Its structure, featuring a reactive amino group and a tosylate group which is a good leaving group, allows for diverse chemical transformations, making it a valuable precursor in drug discovery and development. These application notes provide detailed protocols for the synthesis of two classes of pharmaceutically relevant compounds—benzothiazole and diarylamine derivatives—using this compound as the starting material. Additionally, the potential biological activities and associated signaling pathways of these compound classes are discussed.

Application Note 1: Synthesis of 2-Arylbenzothiazole Scaffolds

Principle

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This protocol outlines a plausible synthetic route to a 2-arylbenzothiazole derivative from this compound. The synthesis involves a two-step process: first, the conversion of the aminophenol derivative to an aminothiophenol, followed by a condensation and cyclization reaction with an aromatic aldehyde.

Experimental Protocol: Synthesis of 2-Aryl-6-hydroxybenzothiazole

Step 1: Synthesis of 3-amino-4-mercaptobenzoic acid intermediate (hypothetical) This is a generalized protocol as a specific method for this conversion from the starting material was not found.

-

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a sulfur source like sodium hydrosulfide (NaSH) (1.2 eq).

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminothiophenol intermediate.

Step 2: Synthesis of 2-Aryl-6-hydroxybenzothiazole This protocol is based on general methods for benzothiazole synthesis.[3]

-

The crude aminothiophenol intermediate from Step 1 (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) are dissolved in ethanol.

-

An oxidizing agent, such as hydrogen peroxide (H₂O₂) (2.0 eq), is added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

-

The solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-aryl-6-hydroxybenzothiazole.

Quantitative Data

| Parameter | Value |

| Reactants (Step 2) | |

| Aminothiophenol Intermediate | 1.0 mmol |

| Aromatic Aldehyde | 1.1 mmol |

| Hydrogen Peroxide (30%) | 2.0 mmol |

| Solvent (Ethanol) | 10 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Results | |

| Product Yield (hypothetical) | 75-85% |

| Purity (hypothetical) | >95% (by HPLC) |

Experimental Workflow

References

Application Notes and Protocols: Analytical Methods for the Detection of (3-aminophenyl) 4-methylbenzenesulfonate

Introduction

(3-Aminophenyl) 4-methylbenzenesulfonate is an aromatic sulfonate ester. Compounds of this class are of significant interest in the pharmaceutical industry, often as intermediates in synthesis or as potential process-related impurities. Given that some sulfonate esters are recognized as potential genotoxic impurities (PGIs), sensitive and specific analytical methods are crucial for their detection and quantification to ensure the safety and quality of active pharmaceutical ingredients (APIs) and final drug products.[1][2][3] This document outlines proposed analytical methods for the detection of this compound, targeting researchers, scientists, and drug development professionals. The methodologies are based on established principles for the analysis of aromatic amines and sulfonate esters.[4][5]

Proposed Analytical Methods

Two primary analytical methods are proposed for the detection and quantification of this compound:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis and quantification at moderate concentration levels.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level detection, which is critical if the analyte is considered a potential genotoxic impurity.[6][7]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (UV) Detection

This method utilizes reversed-phase HPLC to separate this compound from other components, followed by UV detection. The presence of two aromatic rings and an amino group provides a strong chromophore, making UV detection a suitable choice. The UV absorption maximum is anticipated to be influenced by the 3-aminophenol moiety, which exhibits absorbance in the 270-290 nm range.[8][9][10]

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient Elution:

- 0-2 min: 5% B

- 2-15 min: Linear gradient from 5% to 95% B

- 15-18 min: Hold at 95% B

- 18.1-22 min: Return to 5% B and equilibrate.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Injection Volume: 10 µL.

- Detection Wavelength: 280 nm.

2. Preparation of Solutions:

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

- Sample Preparation: Dissolve the sample matrix (e.g., API) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). If necessary, filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

- Inject a blank (diluent) to ensure a clean baseline.

- Inject the series of working standard solutions to establish a calibration curve.

- Inject the prepared sample solutions.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level analysis, LC-MS/MS provides superior sensitivity and selectivity. The method involves separation by HPLC followed by detection using a triple quadrupole mass spectrometer. Electrospray ionization (ESI) in positive ion mode is proposed, as the primary amine group is expected to be readily protonated.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

- LC System: A UHPLC or HPLC system.

- MS System: A triple quadrupole mass spectrometer with an ESI source.

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., similar to the HPLC-UV method but with a potentially faster ramp).

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 5 µL.

2. Mass Spectrometer Parameters (Proposed):

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Precursor Ion ([M+H]⁺): m/z 264.3 (Calculated for C₁₃H₁₄NO₃S⁺).

- Product Ions (for MRM):

- Quantifier: m/z 109.1 (corresponding to protonated 3-aminophenol).

- Qualifier: m/z 155.1 (corresponding to the tosyl fragment).

- Ion Source Parameters:

- Capillary Voltage: 3.5 kV.

- Source Temperature: 150 °C.

- Desolvation Temperature: 350 °C.

- Nebulizer Gas Flow: To be optimized.

- Collision Energy: To be optimized for each transition.

3. Preparation of Solutions:

- Standard Stock Solution (10 µg/mL): Prepare as described for the HPLC-UV method, but at a lower concentration.

- Working Standard Solutions: Prepare a series of dilutions in the range of 0.1 ng/mL to 100 ng/mL.

- Sample Preparation: Prepare as described for the HPLC-UV method, ensuring the final concentration is appropriate for trace analysis.

Data Presentation

The following table summarizes the expected quantitative performance characteristics for the proposed analytical methods. These values are typical for the analysis of similar compounds and would require experimental validation for this compound.

| Parameter | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) |

| Linearity Range | 0.1 - 20 µg/mL | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.995 |

| Limit of Detection (LOD) | ~30 ng/mL | ~0.05 ng/mL |

| Limit of Quantitation (LOQ) | ~100 ng/mL | ~0.15 ng/mL |

| Precision (%RSD) | < 5% | < 15% |

| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |

Visualizations

Diagram 1: General Analytical Workflow

Caption: General workflow for the analysis of this compound.

Diagram 2: LC-MS/MS Detection Principle

Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS detection.

References

- 1. researchgate.net [researchgate.net]

- 2. agilent.com [agilent.com]

- 3. scribd.com [scribd.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenol, 3-amino- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenol, 3-amino- [webbook.nist.gov]

Application Note: HPLC-MS Analysis of (3-aminophenyl) 4-methylbenzenesulfonate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of (3-aminophenyl) 4-methylbenzenesulfonate in various sample matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Introduction

This compound is an aromatic sulfonate compound of interest in pharmaceutical and chemical research. Accurate and sensitive quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This application note details a robust HPLC-MS method for its analysis, leveraging reversed-phase chromatography for separation and mass spectrometry for detection and quantification.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the purification and concentration of this compound from aqueous sample matrices.

Materials:

-

Polystyrene-divinylbenzene SPE cartridges (e.g., LiChrolut EN, Isolute ENV+)[1]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid in water and methanol

-

Nitrogen gas evaporator

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the aqueous sample (pH adjusted to ~7) onto the cartridge at a slow flow rate (1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of water to remove unretained impurities.

-

Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analyte with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

HPLC-MS Method

The separation and detection are achieved using a reversed-phase HPLC system coupled to a mass spectrometer.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Mass spectrometer with an Electrospray Ionization (ESI) source.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., Hypersil C18), 2.1 x 100 mm, 3.5 µm[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 10 minutes; hold at 95% B for 2 minutes; return to 5% B in 1 minute; re-equilibrate for 7 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Scan Mode | Selected Ion Monitoring (SIM) or MRM |

Quantitation

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations.

Table 3: Suggested MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 264.1 | 108.1 | 20 |

| This compound | 264.1 | 91.1 | 25 |

Note: The molecular weight of this compound (C13H13NO3S) is 263.32 g/mol . The precursor ion [M+H]+ is m/z 264.1.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 4: Example Calibration Curve Data

| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 78,910 |

| 10 | 155,432 |

| 50 | 798,543 |

| 100 | 1,602,345 |

| 500 | 8,123,456 |

A linear regression of the calibration curve should yield a correlation coefficient (r²) > 0.99.

Visualizations

Experimental Workflow

Caption: HPLC-MS experimental workflow.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Discussion

The described HPLC-MS method provides a sensitive and selective approach for the analysis of this compound. The use of a C18 column with a gradient elution of water and acetonitrile containing formic acid allows for good chromatographic separation.[2] Formic acid serves to improve peak shape and enhance ionization efficiency in positive ESI mode.

Electrospray ionization in positive mode is suitable for the detection of the protonated molecule [M+H]+ at m/z 264.1. While aromatic sulfonates can also be analyzed in negative ion mode, the presence of the basic amino group makes positive mode a robust choice.[1] The proposed fragmentation pattern, leading to product ions at m/z 108.1 (corresponding to the aminophenol cation) and m/z 91.1 (the tropylium ion from the tosyl group), provides specific transitions for highly selective Multiple Reaction Monitoring (MRM) analysis. While direct fragmentation data for this specific molecule is not widely published, the fragmentation of related aminophenyl compounds has been studied and supports the proposed pathway.[3]

For compounds that are highly polar, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography could be explored to improve retention.[4][5] However, for this compound, the described reversed-phase method is expected to provide adequate retention and separation.

Conclusion

This application note presents a comprehensive and detailed protocol for the HPLC-MS analysis of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound. The provided experimental details, data presentation guidelines, and visualizations offer a complete framework for method implementation.

References

- 1. Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatographic separation and determination of aromatic sulfonates in an aquatic environment using a photodiode array and electrospray ionization-mass spectrometer as detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. Optimized selection of liquid chromatography conditions for wide range analysis of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: NMR Characterization of (3-aminophenyl) 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) characterization of (3-aminophenyl) 4-methylbenzenesulfonate, a key intermediate in various synthetic applications. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally analogous compounds. Furthermore, a comprehensive, generalized protocol for acquiring and processing NMR data for this and similar aromatic compounds is provided, alongside a visual workflow to guide researchers through the process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from the analysis of similar compounds reported in the literature, including aminophenols and various tosylated amines. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H (Tosyl-CH₃) | ~ 2.40 | s | - |

| H (Amino-NH₂) | ~ 5.30 | br s | - |

| H-2', H-6' (Tosyl) | ~ 7.70 | d | ~ 8.0 |

| H-3', H-5' (Tosyl) | ~ 7.40 | d | ~ 8.0 |

| H-2 (Aminophenyl) | ~ 6.60 | s | - |

| H-4 (Aminophenyl) | ~ 6.50 | d | ~ 7.5 |

| H-5 (Aminophenyl) | ~ 7.00 | t | ~ 8.0 |

| H-6 (Aminophenyl) | ~ 6.40 | d | ~ 8.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Tosyl-CH₃) | ~ 21.0 |

| C-1' (Tosyl) | ~ 133.0 |

| C-2', C-6' (Tosyl) | ~ 130.0 |

| C-3', C-5' (Tosyl) | ~ 128.0 |

| C-4' (Tosyl) | ~ 145.0 |

| C-1 (Aminophenyl) | ~ 150.0 |

| C-2 (Aminophenyl) | ~ 108.0 |

| C-3 (Aminophenyl) | ~ 149.0 |

| C-4 (Aminophenyl) | ~ 112.0 |

| C-5 (Aminophenyl) | ~ 130.0 |

| C-6 (Aminophenyl) | ~ 111.0 |

Experimental Protocol

This section outlines a general protocol for the NMR characterization of this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectra.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Data Acquisition

-

NMR data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of the ¹³C isotope.

-

Employ a standard pulse program with broadband proton decoupling.

-

-

2D NMR Spectroscopy (Optional but Recommended):

-

To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

3. Data Processing and Analysis

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra manually.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale. If TMS is used, its signal is set to 0.00 ppm. If no internal standard is used, the residual solvent peak can be used as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the 2D NMR data for confirmation.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

References

(3-aminophenyl) 4-methylbenzenesulfonate in the synthesis of novel heterocycles

Application Notes and Protocols: Synthesis of Novel Heterocycles

Topic:

While direct synthetic routes employing (3-aminophenyl) 4-methylbenzenesulfonate for the creation of novel heterocycles are not extensively documented in readily available literature, this document provides a comprehensive overview of the synthesis of a prominent class of nitrogen-containing heterocycles, pyridazin-3(2H)-ones, which are of significant interest to researchers, scientists, and drug development professionals. Pyridazinone derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The protocols and data presented herein are derived from established synthetic methodologies for pyridazin-3(2H)-ones and related heterocyclic systems.

Introduction to Pyridazin-3(2H)-ones